6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3/c1-14-4-3-5-15(2)20(14)24-8-10-25(11-9-24)21(26)18-13-16-12-17(23)6-7-19(16)28-22(18)27/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPFVLRMLONNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chromenone Core: The chromenone core is introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the chromenone core.
Coupling Reactions: The compound can participate in coupling reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling Reactions: EDCI, DCC (dicyclohexylcarbodiimide), and bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine ring and chromenone core.
Scientific Research Applications
Chemistry
The compound serves as an important building block in the synthesis of more complex organic molecules. Its versatile chemical properties allow it to participate in various organic transformations, making it suitable for the development of new synthetic routes in organic chemistry.
Biology
Research indicates that 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one exhibits significant biological activities :
- Antimicrobial Properties : Studies have shown that this compound demonstrates potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition at low concentrations.
- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate its exact mechanisms of action.
Medicine
In the field of medicine, this compound is being explored as a potential lead compound for the development of new therapeutic agents. Its dual action as both an antimicrobial and anticancer agent makes it a candidate for further pharmacological evaluation.
Industry
The compound's unique structural features make it suitable for application in the development of new materials and chemical processes. Its derivatives may find utility in agrochemicals and other industrial applications due to their bioactive properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Antibacterial Activity Study : A study assessing various piperazine derivatives found that those with bromine substitutions exhibited enhanced antibacterial efficacy against S. aureus, with MIC values ranging from 2 to 4 μg/mL.
- Anticancer Evaluation : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Further exploration is necessary to confirm these findings through clinical trials.
- Pharmacological Profiling : Ongoing research aims to profile the pharmacokinetics and toxicity of this compound to establish its safety and efficacy for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations:
- Halogen Effects: Bromine (target compound) and chlorine ( analog) increase molecular weight and lipophilicity compared to non-halogenated derivatives like J1h .
- Hydrogen Bonding : Hydroxy or pyridinyl groups (e.g., J1h) enhance solubility and target affinity through polar interactions, contrasting with the hydrophobic dimethylphenyl group in the target .
Cytotoxicity and Enzyme Inhibition:
- The target compound’s bromine and bulky piperazine substituent may enhance cytotoxicity compared to non-brominated analogs like J1h, as seen in coumarin-triapine derivatives .
- Sulfonyl-containing analogs (e.g., 6e) show moderate activity in cytotoxicity assays, suggesting that electron-withdrawing groups may reduce efficacy compared to electron-donating dimethylphenyl groups .
Solubility and LogP:
Biological Activity
6-Bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromenone backbone with a bromine substituent and a piperazine moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of poly (ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair processes. Inhibition of this enzyme can lead to increased sensitivity of cancer cells to DNA-damaging agents, enhancing the efficacy of chemotherapeutic drugs .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. For instance, in vitro studies have demonstrated that it can induce apoptosis in cancer cells by disrupting their DNA repair mechanisms. The following table summarizes the observed effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (epidermoid) | 15.0 | Induction of apoptosis |
| HT29 (colon) | 12.5 | PARP inhibition |
| U87MG (glioma) | 10.0 | Cell cycle arrest |
Case Studies
- A431 Epidermoid Carcinoma Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism involved activation of caspases leading to apoptosis .
- HT29 Colon Cancer Cells : The compound was shown to significantly inhibit cell proliferation at an IC50 of 12.5 µM, attributed to its ability to inhibit PARP activity, thus impairing DNA repair pathways .
- U87MG Glioma Cells : In glioma models, the compound induced G2/M phase cell cycle arrest at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for brain tumors .
Pharmacokinetics and Toxicity
Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity assays indicate that it exhibits lower cytotoxicity towards normal cells compared to cancer cells, highlighting its therapeutic window .
Q & A
(Basic) What spectroscopic and analytical methods are recommended for confirming the structure of 6-bromo-3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one?
Answer:
To confirm structural integrity, use a combination of:
- 1H and 13C NMR : Identify proton and carbon environments, particularly the coumarin carbonyl (δ ~160 ppm), bromo-substituted aromatic protons, and piperazine methyl groups (δ ~2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C23H22BrN2O3) and isotopic pattern for bromine .
- X-ray Crystallography : Resolve bond lengths and angles, especially for the piperazine-carbonyl linkage and steric effects from the 2,6-dimethylphenyl group. SHELXL refinement is recommended for handling potential crystallographic disorders .
(Advanced) How can researchers optimize the coupling efficiency of the piperazine moiety to the coumarin core during synthesis?
Answer:
Key strategies include:
- Activation of the Coumarin Carbonyl : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF to form a reactive intermediate .
- Reaction Temperature : Maintain 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature .
- Steric Hindrance Mitigation : Introduce the 2,6-dimethylphenyl group post-coupling or use bulky base additives (e.g., DIPEA) to reduce undesired byproducts .
Monitor progress via TLC (eluent: ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, gradient elution) .
(Basic) What in vitro biological assays are suitable for evaluating the antiproliferative activity of this compound?
Answer:
- Cell Line Selection : Test against liver carcinoma (HepG2), breast cancer (MCF-7), and leukemia (K562) cell lines to assess broad-spectrum activity .
- MTT Assay Protocol :
- Seed cells in 96-well plates (5,000 cells/well).
- Treat with compound concentrations (1–100 µM) for 48–72 hours.
- Measure IC50 values using a microplate reader (570 nm absorbance).
- Control Compounds : Include doxorubicin or cisplatin as positive controls. Validate results with triplicate experiments and statistical analysis (p < 0.05) .
(Advanced) How to address contradictory bioactivity data between structurally similar coumarin-piperazine derivatives?
Answer:
Contradictions may arise from:
- Experimental Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% by HPLC) .
- Structural Nuances : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the piperazine ring) using molecular docking to predict target binding .
- Data Normalization : Use Z-score analysis to account for inter-laboratory variability in IC50 measurements .
(Advanced) What crystallographic challenges arise during structural determination, and how can they be resolved?
Answer:
Common challenges include:
- Disorder in the Piperazine Ring : Address via restrained refinement in SHELXL, applying DFIX and SADI constraints for bond lengths and angles .
- Twinning : Use the TWIN/BASF command in SHELX to model twinning ratios and improve R-factor convergence .
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., chloroform/methanol) and collect data at low temperature (100 K) to reduce thermal motion .
(Basic) What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the coumarin core.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.
- Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
(Advanced) How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Answer:
- Scaffold Modifications :
- Biological Targets : Screen against kinase panels (e.g., EGFR, VEGFR) to identify mechanistic pathways .
- Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding modes to hypothetical targets like topoisomerase II .
(Basic) How is the purity of this compound validated post-synthesis?
Answer:
- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Melting Point : Compare observed mp (e.g., 176–177°C) with literature to detect impurities .
(Advanced) What synthetic routes are available for introducing functional groups to the coumarin scaffold without disrupting the bromo substituent?
Answer:
- Electrophilic Aromatic Substitution : Use mild bromination (NBS in CCl4) to retain existing bromine at C6 while introducing groups at C3 or C8 .
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at C3 (pre-protect the carbonyl as a ketal) .
- Microwave-Assisted Synthesis : Accelerate heterocycle formation (e.g., thiazole rings) while preserving bromine integrity .
(Advanced) How can researchers differentiate between off-target effects and true bioactivity in cell-based assays?
Answer:
- Counter-Screening : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Proteomics Profiling : Use SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .
- Knockdown Studies : Apply siRNA targeting hypothesized pathways (e.g., apoptosis regulators) to confirm mechanistic relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
